molecular formula C12H27AsO2 B14632540 Butyl dibutylarsinate CAS No. 56269-03-5

Butyl dibutylarsinate

Cat. No.: B14632540
CAS No.: 56269-03-5
M. Wt: 278.26 g/mol
InChI Key: RFDOVEDUBGGMFQ-UHFFFAOYSA-N
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Description

Butyl dibutylarsinate is an organoarsenic compound that features a butyl group and two dibutyl groups attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl dibutylarsinate typically involves the reaction of arsenic trichloride with butyl lithium and dibutyl lithium reagents. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The general reaction scheme is as follows:

AsCl3+BuLi+2Bu2LiBuAs(Bu2)2+3LiCl\text{AsCl}_3 + \text{BuLi} + 2 \text{Bu}_2\text{Li} \rightarrow \text{BuAs(Bu}_2)_2 + 3 \text{LiCl} AsCl3​+BuLi+2Bu2​Li→BuAs(Bu2​)2​+3LiCl

The reaction is usually performed at low temperatures to control the reactivity of the organolithium reagents and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Butyl dibutylarsinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert this compound to lower oxidation state arsenic compounds.

    Substitution: The butyl and dibutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Arsenic oxides (e.g., As₂O₃)

    Reduction: Lower oxidation state arsenic compounds

    Substitution: Various substituted organoarsenic compounds

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of butyl dibutylarsinate involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential use in targeting cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Butylarsine: Contains a single butyl group attached to arsenic.

    Dibutylarsine: Contains two butyl groups attached to arsenic.

    Tributylarsine: Contains three butyl groups attached to arsenic.

Uniqueness

Butyl dibutylarsinate is unique due to the presence of both butyl and dibutyl groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds

Properties

CAS No.

56269-03-5

Molecular Formula

C12H27AsO2

Molecular Weight

278.26 g/mol

IUPAC Name

1-dibutylarsoryloxybutane

InChI

InChI=1S/C12H27AsO2/c1-4-7-10-13(14,11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3

InChI Key

RFDOVEDUBGGMFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCO[As](=O)(CCCC)CCCC

Origin of Product

United States

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